molecular formula C17H16FN3O2S B11311229 2-(2-fluorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

2-(2-fluorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

Cat. No.: B11311229
M. Wt: 345.4 g/mol
InChI Key: KIBORQCFZKMSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a fluorophenoxy group, a thiophene ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE typically involves multiple steps, including the formation of the fluorophenoxy group, the thiophene ring, and the pyrazole moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(2-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the fluorophenoxy moiety .

Scientific Research Applications

2-(2-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluorophenoxy group and thiophene ring could facilitate binding to hydrophobic pockets in proteins, while the pyrazole moiety might participate in hydrogen bonding or other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is unique due to the combination of its structural features, which include a fluorophenoxy group, a thiophene ring, and a pyrazole moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H16FN3O2S

Molecular Weight

345.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]propanamide

InChI

InChI=1S/C17H16FN3O2S/c1-12(23-15-7-3-2-6-14(15)18)17(22)20-16-8-9-19-21(16)11-13-5-4-10-24-13/h2-10,12H,11H2,1H3,(H,20,22)

InChI Key

KIBORQCFZKMSPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=NN1CC2=CC=CS2)OC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.